5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene
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Overview
Description
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene is a complex organic compound that features a brominated benzene ring substituted with dimethyl groups and a sulfonyl group attached to a 2-methylindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene typically involves multiple steps, starting with the bromination of 2,4-dimethylbenzene. The brominated intermediate is then subjected to sulfonylation with 2-methylindoline under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The brominated benzene ring can participate in further substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophiles: For substitution reactions on the benzene ring.
Nucleophiles: For replacing the bromine atom.
Oxidizing and Reducing Agents: For modifying the sulfonyl group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfone derivatives .
Scientific Research Applications
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in studying the biological activity of indole derivatives, which have shown various pharmacological effects.
Mechanism of Action
The mechanism of action of 5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the indoline moiety can enhance binding affinity through π-π stacking or hydrogen bonding . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-1,3-dimethylbenzene: Similar in structure but with a fluorine atom instead of the sulfonyl group.
5-Bromo-2,4-difluorobenzene: Features two fluorine atoms instead of the dimethyl groups.
Uniqueness
5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene is unique due to the presence of the sulfonyl group attached to the indoline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-bromo-2,4-dimethylphenyl)sulfonyl-2-methyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2S/c1-11-8-12(2)17(10-15(11)18)22(20,21)19-13(3)9-14-6-4-5-7-16(14)19/h4-8,10,13H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGDQGHZXCTQHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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